2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-15-16(17-6-2-3-7-18(17)22)14-20(25)24-12-10-23(11-13-24)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIPEAVQFUQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-Indol-3-yl Derivatives
The indole core is typically prepared via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, 1-methylindole derivatives are synthesized by alkylating indole at the N1 position using methyl iodide under basic conditions. Subsequent functionalization at C3 is achieved through electrophilic substitution, such as Vilsmeier-Haack formylation, to introduce a formyl group for later ketone formation.
Preparation of 4-(Pyridin-2-yl)Piperazine
4-(Pyridin-2-yl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine and 2-chloropyridine. Optimization studies show that reactions proceed efficiently in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 85–92% product. Alternatively, Buchwald-Hartwig amination using palladium catalysts enables coupling under milder conditions.
Stepwise Synthetic Approaches
Route 1: Ketone Bridge Formation via Friedel-Crafts Acylation
This method involves coupling preformed 1-methylindole with a piperazine-pyridine-acyl chloride intermediate (Fig. 2A):
- Synthesis of 4-(pyridin-2-yl)piperazin-1-yl-acetyl chloride : React 4-(pyridin-2-yl)piperazine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Friedel-Crafts acylation : Treat 1-methylindole with the acyl chloride in the presence of AlCl3 (2.5 eq) in DCM. The reaction proceeds at room temperature for 12 hours, yielding 75–80% of the ketone product.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 2) | 78% ± 3% |
| Reaction Time | 12 h |
| Purification Method | Column chromatography (SiO2, EtOAc/hexane 1:1) |
Route 2: Mannich Reaction for Direct Coupling
An alternative one-pot strategy employs a Mannich reaction to assemble the ketone bridge (Fig. 2B):
- Formation of imine intermediate : React 1-methylindole-3-carbaldehyde with 4-(pyridin-2-yl)piperazine in ethanol under reflux.
- Reductive amination : Add sodium cyanoborohydride (NaBH3CN) to reduce the imine to a secondary amine.
- Oxidation to ketone : Treat the amine with Jones reagent (CrO3/H2SO4) to oxidize the α-carbon to a ketone.
Optimization Insights :
- Using AcOH as a catalyst improves imine formation (yield increase from 45% to 68%).
- Oxidation with Dess-Martin periodinane instead of Jones reagent reduces side products (purity >95%).
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Recent advances utilize Pd(OAc)2/XPhos catalysts to directly couple indole and piperazine-pyridine fragments. For example:
- Suzuki-Miyaura coupling : React 3-bromo-1-methylindole with a boronic ester-functionalized piperazine-pyridine derivative. This method achieves 70–75% yield but requires stringent anhydrous conditions.
- Buchwald-Hartwig amination : Couple 1-methylindole-3-yl triflate with 4-(pyridin-2-yl)piperazine using Pd2(dba)3 and t-BuXPhos. Yields reach 82% with minimal byproducts.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki-Miyaura | 72 | 89 | 24 |
| Buchwald-Hartwig | 82 | 95 | 12 |
Challenges and Optimization Strategies
Regioselectivity in Indole Functionalization
The C3 position of 1-methylindole is highly reactive, but competing reactions at C2 or C7 can occur. Strategies to enhance C3 selectivity include:
Piperazine-Pyridine Coupling Side Reactions
The basic nitrogen in piperazine may lead to undesired alkylation or oxidation. Mitigation approaches:
- Protection with Boc groups : Temporarily protect piperazine using di-tert-butyl dicarbonate, followed by deprotection with TFA.
- Non-nucleophilic bases : Employ DBU (1,8-diazabicycloundec-7-ene) to minimize N-alkylation during ketone formation.
Scalability and Industrial Feasibility
Pilot-scale synthesis (1 kg batch) of 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one requires:
- Continuous flow reactors : For Friedel-Crafts acylation steps, reducing reaction time from 12 h to 2 h.
- Crystallization-based purification : Replace column chromatography with antisolvent crystallization (e.g., water/IPA), achieving 98% purity.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 1-Methylindole | 1,200 |
| 4-(Pyridin-2-yl)piperazine | 3,500 |
| Pd Catalysts | 8,000 |
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Key Difference: Incorporates a 4-iodophenylsulfonyl group on the indole nitrogen. Molecular Weight: 479.53 g/mol (vs. ~375.45 g/mol for the target compound) .
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Key Difference: Diphenylmethyl substituent on piperazine and 3-isopropyl-2-methylindole. Impact: Increased lipophilicity, which may affect blood-brain barrier penetration .
- 1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one (3) Key Difference: Extended indolylpropyl chain and additional benzoyl-piperazine moiety. Impact: Dual piperazine-ethanone architecture may enhance multi-receptor targeting (e.g., serotonin and histamine receptors) .
Substituent Variations
- Pyridinyl vs. Arylpiperazine Derivatives Compounds with 4-(2-methoxyphenyl)piperazine (e.g., 3a in ) exhibit higher 5-HT6 receptor antagonism (IC50 ~10 nM) compared to pyridinyl derivatives, suggesting substituent-dependent efficacy . Replacement of pyridinyl with morpholino (e.g., 15 in ) reduces receptor selectivity but improves solubility .
Physicochemical Properties
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a hybrid molecule that combines structural features of indole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antidepressant Activity
Recent studies indicate that this compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and mood elevation. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants .
Antipsychotic Effects
The compound has also shown potential as an antipsychotic agent . In vitro assays demonstrated its ability to bind to dopamine receptors, particularly D3 receptors, with a preference over D2 receptors. This selectivity may reduce the side effects commonly associated with antipsychotic medications . The structure-activity relationship (SAR) studies highlight modifications that enhance D3 receptor affinity while minimizing D2 receptor antagonism.
Urease Inhibition
Another significant biological activity is its role as a urease inhibitor . Urease is an enzyme crucial for the survival of Helicobacter pylori, a bacterium linked to gastric ulcers. The compound exhibited strong urease inhibition with an IC50 value lower than that of standard inhibitors like thiourea, indicating its potential use in treating infections caused by this pathogen .
Serotonergic and Noradrenergic Modulation
The antidepressant effects are likely mediated through increased serotonergic and noradrenergic neurotransmission. Binding assays reveal that the compound interacts with serotonin transporters (SERT) and norepinephrine transporters (NET), enhancing the availability of these neurotransmitters in synaptic clefts .
Dopamine Receptor Interaction
The selective agonism at D3 dopamine receptors suggests a mechanism that could be beneficial for treating psychotic disorders without the typical side effects associated with D2 receptor antagonism. This selectivity was confirmed through high-throughput screening methods .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Animal Model Study | Demonstrated antidepressant-like effects with reduced immobility times in forced swim tests. |
| In Vitro Binding Assays | High affinity for D3 receptors; minimal activity at D2 receptors. |
| Urease Inhibition Assay | IC50 values significantly lower than standard urease inhibitors, indicating strong inhibitory activity against H. pylori. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
